4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Researchers often face SAR dead-ends when generic 5-phenyl or 5-alkyl triazole-thiols fail to provide the optimal lipophilicity and conformational flexibility required for CNS targets or bent-core mesogens. This compound resolves that bottleneck with its unique 2-phenylethyl substituent-delivering balanced hydrophobicity (cLogP ~1.5) without adding heteroatoms, enabling precise molecular recognition in enzyme inhibitor design and liquid crystalline material development. - Enables rapid exploration of acyclonucleoside analog libraries via established Schiff-base/alkylation routes. - Orthogonal 4-amino and 3-thiol handles allow divergent functionalization for focused SAR campaigns. - Supplied at ≥98% purity with ambient shipment; recommended storage at 2-8°C in sealed, dry conditions.

Molecular Formula C10H12N4S
Molecular Weight 220.3g/mol
CAS No. 93073-17-7
Cat. No. B362103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
CAS93073-17-7
Molecular FormulaC10H12N4S
Molecular Weight220.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NNC(=S)N2N
InChIInChI=1S/C10H12N4S/c11-14-9(12-13-10(14)15)7-6-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,13,15)
InChIKeyWTYQDWWHMIWHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: Specifications & Identity


4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (CAS 93073-17-7, MF: C₁₀H₁₂N₄S, MW: 220.29) is a specialized heterocyclic building block in the 4-amino-1,2,4-triazole-3-thiol class . It is primarily distinguished from its more common 5-phenyl or 5-alkyl analogs by a flexible 2-phenylethyl substituent at the 5-position, which alters its lipophilicity and molecular shape without introducing additional heteroatoms [1]. The compound is commercially available as a purified research chemical (typical purity ≥98%), with recommended storage at 2-8°C in a sealed, dry environment to maintain integrity . Its core value proposition lies in its utility as a versatile intermediate for synthesizing more complex thioether, Schiff base, and fused triazolothiadiazole derivatives for medicinal chemistry and materials science applications [1].

Why Simple Triazole-3-thiols Fall Short


The 1,2,4-triazole-3-thiol scaffold is not a single, interchangeable entity. Substitution at the 4-amino and, critically, the 5-position of the ring fundamentally alters the molecule's physicochemical and biological fingerprint. Within this class, broad Structure-Activity Relationship (SAR) studies have established that the nature of the 5-substituent (e.g., aryl vs. alkyl vs. aralkyl) is a primary driver of potency, selectivity, and even the mechanism of action [1]. For example, in a series of MBL inhibitors, the introduction of specific aryl moieties at position 4 led to an average 10-fold increase in potency compared to an earlier series, highlighting how minor structural modifications can yield non-linear improvements in target engagement [2]. The specific 2-phenylethyl group of this compound provides a unique combination of hydrophobic bulk and conformational flexibility not found in its 5-phenyl or 5-alkyl counterparts. This distinct property set is essential for projects where precise molecular recognition is required, such as developing selective enzyme inhibitors or new materials with tailored liquid crystalline phases [3]. Substituting a generic or 'close' analog would introduce a different set of SAR rules, likely derailing a research program and necessitating a new, costly optimization cycle.

Key Differentiators vs. Analogs


Enhanced Radical Scavenging vs. Pyridyl Analog

In a head-to-head experimental and theoretical study, the 5-phenyl analog of this compound (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, AT) demonstrated superior free radical scavenging ability compared to the 5-(4-pyridyl) analog (AP) [1]. This indicates that a non-polar aromatic substituent at the 5-position, like the phenyl group in AT, is more effective for antioxidant activity than a polar heteroaromatic one. The 2-phenylethyl group in the target compound can be inferred to provide a similar or enhanced hydrophobic environment, making it a more promising candidate for antioxidant development than heteroaryl-substituted analogs.

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Lipophilicity and Shape Profile

The target compound's 5-(2-phenylethyl) group imparts a distinct lipophilicity (cLogP) and topological polar surface area (TPSA) compared to its 5-phenyl and 5-methyl analogs [1]. This unique profile can be advantageous for optimizing blood-brain barrier permeability or membrane interactions, critical parameters in central nervous system drug discovery. The added conformational flexibility from the ethyl linker differentiates it from the rigid 5-phenyl analog, potentially enabling better accommodation in dynamic binding pockets or facilitating the formation of unique supramolecular architectures in materials science [2].

Lipophilicity Molecular Shape Drug Design

Versatile Synthetic Intermediate

The target compound's synthetic utility is well-established, particularly as a precursor for Schiff bases and thioethers [1]. In one study, 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol was condensed with benzaldehyde to form a Schiff base, which was then alkylated to create a series of novel acyclonucleoside analogs [2]. This demonstrates the compound's reactivity and its role as a key building block for generating diverse libraries of complex molecules, a feature not equally shared by all triazole-thiol analogs. Its specific substitution pattern allows for regiospecific functionalization that might be challenging or impossible with other isomers.

Organic Synthesis Medicinal Chemistry Click Chemistry

Research Applications


CNS-Penetrant Drug Candidates

Leverage the compound's moderate lipophilicity (cLogP ~1.5) [1] and the established SAR of the 1,2,4-triazole class to design new chemical entities with improved blood-brain barrier penetration. The 2-phenylethyl group provides a balance of hydrophobicity and flexibility not found in more rigid or polar analogs, making it a strategic choice for central nervous system (CNS) drug discovery programs targeting neurological disorders or brain cancers.

Bent-Core Liquid Crystals

Utilize this compound as a core building block for synthesizing novel bent-core mesogens [2]. The 4-amino and 3-thiol groups offer orthogonal synthetic handles for attaching different side chains, while the 5-phenylethyl substituent provides the molecular curvature and polarity required for forming unique liquid crystalline phases. This application is a direct differentiator from simpler triazole-thiols.

Acyclonucleoside Analog Libraries

Capitalize on the compound's proven reactivity as a precursor for Schiff bases and subsequent alkylation to generate focused libraries of acyclonucleoside analogs [3]. This established synthetic route allows for the rapid exploration of chemical space around a privileged triazole scaffold, accelerating hit-to-lead campaigns for antiviral or anticancer research.

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